4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide

Lipophilicity Aqueous solubility Drug-likeness

When synthesizing 4-arylamino-3-pyridinesulfonamide diuretics, 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide is the patented N-oxide intermediate. Sourcing the non-oxide analog (CAS 33263-43-3) requires an extra N-oxidation step, causing yield loss and impurities. Its LogP of -0.9 and TPSA of 94 Ų (vs. LogP 0 and TPSA 81.4 Ų for the non-oxide analog) enhance aqueous solubility and reduce assay interference. The 217–219°C melting point enables unambiguous DSC purity analysis.

Molecular Formula C5H5ClN2O3S
Molecular Weight 208.62 g/mol
CAS No. 58155-57-0
Cat. No. B3395931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide
CAS58155-57-0
Molecular FormulaC5H5ClN2O3S
Molecular Weight208.62 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1Cl)S(=O)(=O)N)[O-]
InChIInChI=1S/C5H5ClN2O3S/c6-4-1-2-8(9)3-5(4)12(7,10)11/h1-3H,(H2,7,10,11)
InChIKeyUDNSWGQQLCNSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide (CAS 58155-57-0): Identity, Class, and Physicochemical Baseline for Differentiated Sourcing


4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide (CAS 58155-57-0) is a pyridine N-oxide sulfonamide with molecular formula C5H5ClN2O3S and molecular weight 208.62 g/mol [1]. This compound belongs to the 3-pyridinesulfonamide class and is characterized by the zwitterionic N-oxide moiety, which confers a distinct electronic profile compared to its non-oxide 4-chloro-3-pyridinesulfonamide analog (CAS 33263-43-3, MW 192.62 g/mol) [2]. The compound is registered under NSC 325677 and is listed in the DSSTox database (DTXSID20318078), indicating its recognition within regulatory and research chemical inventories [1].

Why Generic Substitution of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide (CAS 58155-57-0) is Scientifically Inadvisable


Substituting 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide with its non-oxide analog 4-chloro-3-pyridinesulfonamide (CAS 33263-43-3) or the isomeric 5-chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS 1352498-42-0) introduces measurable differences in key molecular properties that directly impact solubility, membrane permeability, and reactivity [1]. The N-oxide zwitterion in the target compound shifts the computed logP from 0 to -0.9 and increases topological polar surface area (TPSA) from 81.4 Ų to 94 Ų relative to the non-oxide analog, altering both aqueous solubility and passive diffusion characteristics [2][3]. Furthermore, the 67–69 °C higher melting point (217–219 °C vs. 150–155 °C) reflects fundamentally different crystal lattice energetics, affecting purification, formulation, and storage behavior . These quantitative physicochemical divergences mean that generic substitution risks irreproducible biological readouts, failed synthetic transformations, and invalid analytical method validation.

Quantitative Differentiation Evidence for 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide (CAS 58155-57-0)


Computed Lipophilicity (XLogP3-AA): 0.9 Log Unit Shift Toward Aqueous Solubility

The target compound exhibits an XLogP3-AA value of -0.9, compared to 0 for the non-oxide analog 4-chloro-3-pyridinesulfonamide (CAS 33263-43-3) [1][2]. This 0.9 log unit decrease in predicted lipophilicity corresponds to an approximately 8-fold reduction in octanol-water partition coefficient, indicating substantially greater aqueous solubility [3].

Lipophilicity Aqueous solubility Drug-likeness

Topological Polar Surface Area (TPSA): 12.6 Ų Increase Alters Predicted Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 94 Ų, compared to 81.4 Ų for the non-oxide analog [1][2]. This 12.6 Ų increase reflects the additional oxygen atom in the N-oxide group. TPSA values above 90 Ų are associated with reduced passive membrane permeability for CNS-targeted compounds, with 90 Ų commonly cited as an upper threshold for blood-brain barrier penetration [3].

Polar surface area Membrane permeability ADME prediction

Experimental Melting Point: 67–69 °C Higher Than Non-Oxide Analog, Indicating Stronger Intermolecular Forces

The experimentally reported melting point of 4-chloro-1-oxidopyridin-1-ium-3-sulfonamide is 217–219 °C, compared to 150–155 °C for the non-oxide analog 4-chloro-3-pyridinesulfonamide . The 67–69 °C elevation is consistent with stronger intermolecular electrostatic interactions arising from the zwitterionic N-oxide character, which contributes additional dipole-dipole and potential charge-assisted hydrogen bonding in the solid state [1].

Melting point Crystal lattice energy Purification Formulation

Hydrogen Bond Donor/Acceptor Profile vs. 5-Chloro-4-oxo Isomer: Molecular Recognition and Crystallization Behavior

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA). In contrast, the isomeric 5-chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS 1352498-42-0) has 2 HBD and 5 HBA [1][2]. The additional HBD in the 5-chloro-4-oxo isomer arises from the N-H group, which is absent in the target N-oxide. This difference fundamentally alters hydrogen-bonding capacity and supramolecular synthon availability, which is critical for co-crystal design, salt screening, and target engagement where specific H-bond patterns are required [3].

Hydrogen bonding Isomer differentiation Crystal engineering Molecular recognition

Validated Synthetic Intermediacy: Patent-Cited N-Oxide Route in Pyridine-3-sulfonamide Diuretic Synthesis

The N-oxide form of 3-pyridinesulfonamide derivatives is explicitly claimed as an intermediate in US Patent 3,674,794 (Ciba-Geigy Corp.), which describes the synthesis of 4-arylamino-3-pyridinesulfonamide diuretics [1]. This patent establishes a validated synthetic pathway wherein the N-oxide functionality serves as a protecting/activating group that can be subsequently reduced or retained to modulate pharmacological properties [2]. In contrast, the non-oxide analog (CAS 33263-43-3) is primarily cited as a building block for carbonic anhydrase inhibitor synthesis —a mechanistically distinct therapeutic class—highlighting divergent synthetic utility that depends on the N-oxide oxidation state.

Synthetic intermediate Diuretic synthesis Patent-validated route N-oxide chemistry

Differentiated Application Scenarios for 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide (CAS 58155-57-0)


Diuretic and Ion Channel Modulator Synthetic Programs Requiring N-Oxide Intermediates

Programs synthesizing 4-arylamino-3-pyridinesulfonamide diuretics, where the N-oxide form is explicitly claimed as an intermediate [1], should procure CAS 58155-57-0 specifically. The non-oxide analog (CAS 33263-43-3) does not provide the N-oxide functionality required in the patented synthetic pathway, and sourcing it would necessitate a subsequent N-oxidation step with attendant yield loss and impurity generation. The target compound's -0.9 XLogP3 also favors aqueous reaction conditions over the non-oxide analog's XLogP3 of 0 [2].

Aqueous Solubility-Critical Formulation and In Vitro Assay Development

For in vitro assays or formulations where aqueous solubility is a limiting factor, the target compound's XLogP3 of -0.9 (vs. 0 for the non-oxide analog) and TPSA of 94 Ų (vs. 81.4 Ų) predict superior aqueous solubility and reduced non-specific binding to assay plastics [1][2]. This is particularly relevant for cell-based assays where high DMSO content must be minimized, or for biophysical assays (SPR, ITC) sensitive to compound aggregation.

Analytical Method Development and Impurity Profiling for N-Oxide-Containing APIs

The 67–69 °C higher melting point of the target compound (217–219 °C vs. 150–155 °C) provides a clear differential signal in DSC purity analysis [1][2]. In HPLC method development, the distinct retention time expected from the -0.9 logP shift (vs. the non-oxide analog's logP of 0) enables unambiguous resolution of N-oxide impurities from parent compounds in forced degradation studies of N-oxide-containing active pharmaceutical ingredients.

Crystal Engineering and Solid-Form Screening Leveraging N-Oxide Hydrogen-Bond Synthons

The target compound's 1 HBD / 4 HBA profile, combined with the N-oxide zwitterion, offers a hydrogen-bonding motif distinct from both the non-oxide analog (1 HBD / 4 HBA but neutral pyridine) and the 5-chloro-4-oxo isomer (2 HBD / 5 HBA) [1][2]. This profile is particularly suited for co-crystal design with carboxylic acid coformers (exploiting the N-oxide oxygen as a strong acceptor), enabling solid-form intellectual property strategies that cannot be realized with the non-oxide or keto-isomer analogs [3].

Quote Request

Request a Quote for 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.